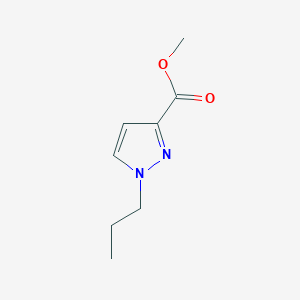
Proanthocyanidin A5'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proanthocyanidin A5 is a type of proanthocyanidin, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, nuts, seeds, flowers, and bark. Proanthocyanidin A5, specifically, is an oligomeric form of flavan-3-ols, which are known for their health benefits, including cardiovascular protection, anti-inflammatory effects, and potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A5 typically involves the polymerization of flavan-3-ol units. This can be achieved through chemical synthesis methods that involve the use of catalysts and specific reaction conditions to promote the formation of the desired oligomeric structure. Commonly used methods include:
Gel Filtration Chromatography: This method uses a gel matrix to separate and purify the oligomeric proanthocyanidins based on their size.
Progressive Solvent Precipitation: This method involves the gradual addition of a solvent to precipitate the proanthocyanidins from a solution, allowing for the isolation of specific oligomeric forms.
Industrial Production Methods: Industrial production of proanthocyanidin A5 often involves the extraction of these compounds from natural sources, such as grape seeds, pine bark, and other plant materials. The extraction process typically includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract proanthocyanidins from plant materials.
Purification: Further purification steps, such as chromatography, are used to isolate and concentrate the specific proanthocyanidin compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Proanthocyanidin A5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavan-3-ols .
Applications De Recherche Scientifique
Proanthocyanidin A5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the polymerization and depolymerization of flavan-3-ols.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, which help in preserving the quality and shelf life of products .
Mécanisme D'action
The mechanism of action of proanthocyanidin A5 involves its interaction with various molecular targets and pathways. These include:
Antioxidant Activity: Proanthocyanidin A5 scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .
Comparaison Avec Des Composés Similaires
Proanthocyanidin A5 can be compared with other similar compounds, such as:
Proanthocyanidin B1: Another oligomeric proanthocyanidin with similar antioxidant properties but different structural characteristics.
Proanthocyanidin C1: A higher oligomer with more complex polymerization, leading to different bioactivities.
Epicatechin and Catechin: Monomeric flavan-3-ols that serve as building blocks for proanthocyanidins
Uniqueness: Proanthocyanidin A5 is unique due to its specific oligomeric structure, which imparts distinct bioactivities and health benefits compared to other proanthocyanidins .
Propriétés
Numéro CAS |
111466-30-9 |
|---|---|
Formule moléculaire |
C30H24O12 |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
(1S,5R,6R,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27-,29?,30-/m1/s1 |
Clé InChI |
NSEWTSAADLNHNH-DFRNNGSQSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES isomérique |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
melting_point |
300°C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)



![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)


![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
